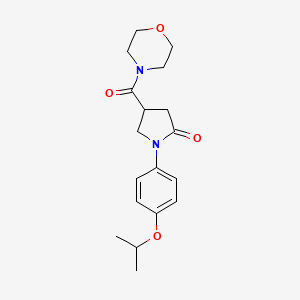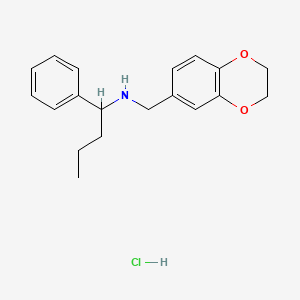
1-(4-isopropoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Descripción general
Descripción
1-(4-isopropoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, commonly known as PIM-1, is a small molecule that has been the subject of extensive scientific research in recent years. It is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer and heart failure.
Mecanismo De Acción
PIM-1 exerts its effects by inhibiting the activity of various kinases, including AKT, mTOR, and JAK2. These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting these kinases, PIM-1 can induce apoptosis in cancer cells and promote cardiac regeneration in heart failure.
Biochemical and Physiological Effects:
PIM-1 has been shown to have various biochemical and physiological effects in both cancer and heart failure. In cancer, PIM-1 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In heart failure, PIM-1 has been shown to promote cardiac regeneration, improve cardiac function, and reduce cardiac fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PIM-1 is its specificity for various kinases involved in cancer and heart failure. This specificity makes it a promising therapeutic agent for these diseases. However, one limitation of PIM-1 is its potential toxicity, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for PIM-1 research. One potential direction is the development of more potent and selective PIM-1 inhibitors. Another potential direction is the investigation of PIM-1 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of PIM-1 as a diagnostic tool for cancer and heart failure is another potential future direction.
Aplicaciones Científicas De Investigación
PIM-1 has been extensively studied for its potential therapeutic applications in cancer and heart failure. In cancer, PIM-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell survival and apoptosis. In heart failure, PIM-1 has been shown to improve cardiac function by promoting the regeneration of damaged cardiac tissue.
Propiedades
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)24-16-5-3-15(4-6-16)20-12-14(11-17(20)21)18(22)19-7-9-23-10-8-19/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOYQJHXQIGNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4757643.png)
![3-(4-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4757651.png)
![methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B4757659.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4757661.png)
![3-(4-methylphenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4757665.png)

![ethyl 1-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4757686.png)
![8-ethyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757687.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4757695.png)
![N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4757703.png)
![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)
![N-{3-[3-benzylidene-2-(4-morpholinyl)-1-cyclopenten-1-yl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4757718.png)

![1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)